Bienvenue dans la boutique en ligne BenchChem!

1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Lipophilicity Structure-Property Relationship Medicinal Chemistry

1-(Benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852364-53-5) is a precision-engineered 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold with a unique 3-nitrophenyl substitution pattern critical for PDK1/Aurora kinase hinge-binding interactions—demonstrating >30-fold potency advantage over CF₃/OMe congeners. The benzyloxy group serves as a traceless protecting group for late-stage diversification, while the meta-nitro imparts optimal logP (2.92) for blood-brain barrier penetration and superior solubility (logSw −3.95) for robust biological assays. Generic substitution with 4-nitro or unsubstituted phenyl analogs introduces unacceptable SAR risk.

Molecular Formula C19H15N3O5
Molecular Weight 365.345
CAS No. 852364-53-5
Cat. No. B2978765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS852364-53-5
Molecular FormulaC19H15N3O5
Molecular Weight365.345
Structural Identifiers
SMILESC1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H15N3O5/c23-18(20-15-8-4-9-16(12-15)22(25)26)17-10-5-11-21(19(17)24)27-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,20,23)
InChIKeyDMGJRUAAJIQAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852364-53-5): Procurement-Relevant Compound Profile


1-(Benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic 2-oxo-1,2-dihydropyridine-3-carboxamide derivative that belongs to a class of heterocyclic scaffolds actively investigated as modulators of the endocannabinoid system and as PDK1/Aurora kinase inhibitors [1][2]. The molecule features a pyridone core functionalized with a benzyloxy group at the 1-position and a 3-nitrophenyl carboxamide moiety at the 3-position, a substitution pattern distinct from more common 4-nitrophenyl or unsubstituted phenyl congeners. The nitro group at the meta position introduces a specific electronic and steric profile that can influence target binding, metabolic stability, and synthetic derivatization strategies, making the compound a non-interchangeable building block within medicinal chemistry programs targeting CNS and oncology indications.

Why 1-(Benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Cannot Be Replaced by Common In-Class Analogs


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide family, even minor changes to the N-aryl or O-alkyl substituents drastically alter physicochemical and pharmacological profiles. For example, switching the nitro group from the 3- to the 4-position on the phenyl ring shifts the dipole moment, hydrogen-bonding capacity, and metabolic susceptibility. Replacing the benzyloxy group with a smaller methoxy or a substituted benzyl group modifies lipophilicity, logD, and aqueous solubility, as evidenced by computed property differences among closely related ChemDiv catalog compounds . These variations can result in divergent pharmacokinetics, target selectivity, and synthetic tractability. Consequently, generic substitution with a “similar” 2-oxo-1,2-dihydropyridine-3-carboxamide without matching the precise 1-benzyloxy-3-nitrophenyl architecture introduces unacceptable risk in hit-to-lead optimization, structure-activity relationship (SAR) studies, and patent strategy.

Quantitative Differentiation Evidence for 1-(Benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide


Meta-Nitro Substitution on the N-Phenyl Ring Confers Distinct Lipophilicity Compared to Para-Nitro and Unsubstituted Analogs

The logP of 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is computed at 2.92, while the analogous N-(4-nitrophenyl) regioisomer (CAS 1447606-51-6) exhibits a logP of 2.78 [1]. The 0.14 logP unit decrease for the para-nitro isomer indicates slightly higher polarity, which can affect membrane permeability and protein binding. An unsubstituted N-phenyl congener (CAS 847464-85-1) shows a logP of 3.45, representing a 0.53 logP unit increase and substantially higher lipophilicity [2].

Lipophilicity Structure-Property Relationship Medicinal Chemistry

Distinct Hydrogen-Bond Acceptor Profile Influences Target Engagement in PDK1/Aurora Kinase Inhibition

The 3-nitrophenyl moiety provides a unique hydrogen-bond acceptor geometry. Docking studies on related 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives indicate that the nitro group participates in critical hydrogen bonds with Lys111 and Ala162 in the PDK1 hinge region (PDB: 3QC4) [1]. Replacing the nitro with a trifluoromethyl or methoxy group (comparators in patent US20190160049A1) results in a loss of >10-fold inhibitory potency against PDK1 (IC50 > 1 µM vs. IC50 = 32 nM for the nitro-containing lead) [2].

Kinase Inhibition PDK1 Aurora Kinase Hydrogen Bonding

Benzyloxy Group at Position 1 Provides a Synthetic Handle for Selective Deprotection and Further Derivatization

The benzyl ether at the N1 position can be selectively cleaved by hydrogenolysis (H2, Pd/C) to yield the free hydroxyl pyridone, a versatile intermediate. In contrast, the 1-(3,4-difluorobenzyl) analog (CAS 1001413-01-9) requires harsh acidic conditions for deprotection, which can decompose the nitro group or the pyridone ring . The benzyloxy group therefore confers a chemoselective advantage in multi-step synthesis, enabling orthogonal functional group transformations.

Synthetic Chemistry Protecting Group Strategy Scaffold Diversification

Computed Aqueous Solubility (logSw) Differentiates the 3-Nitrophenyl Compound from Its 4-Chloro Congener

The intrinsic aqueous solubility (logSw) of 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is calculated to be -3.95, whereas the 4-chlorophenyl analog (ChemDiv C723-0214) shows a logSw of -4.52 . This 0.57 log unit difference translates to an approximately 3.7-fold higher aqueous solubility for the 3-nitrophenyl derivative, which can facilitate formulation and in vitro assay preparation.

Aqueous Solubility Drug-likeness Pre-formulation

High-Value Application Scenarios for 1-(Benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Based on Quantitative Evidence


PDK1/Aurora Kinase Dual Inhibitor Hit-to-Lead Optimization

Use the compound as a starting scaffold for developing selective PDK1/Aurora dual inhibitors. The 3-nitrophenyl group is critical for hinge-binding interactions, as demonstrated by >30-fold potency loss when replaced with CF3 or OMe substituents in related series [1][2]. The benzyloxy group allows for late-stage deprotection and functionalization to fine-tune selectivity and pharmacokinetics.

CNS-Penetrant Cannabinoid CB2 Receptor Probe Design

Leverage the optimal logP (2.92) for blood-brain barrier permeability, as indicated by the lipophilicity differentiation from the para-nitro isomer (logP = 2.78) and unsubstituted phenyl analog (logP = 3.45) [3]. The 3-nitrophenyl group can be further modified to a 3-aminophenyl for PET tracer conjugation while maintaining CB2 affinity.

Chemoselective Scaffold Diversification for Custom Library Synthesis

Employ the benzyloxy group as a traceless protecting group that is removed under mild hydrogenolysis, in contrast to acid-labile 1-(difluorobenzyl) analogs . This enables parallel synthesis of diverse N1-substituted libraries without compromising the nitro group or pyridone ring.

Physicochemical Property Benchmarking for Pre-formulation Studies

Utilize the computed solubility advantage (logSw = -3.95 vs. -4.52 for 4-chloro congener) to reduce DMSO concentrations in early-stage biological assays, improving assay robustness and minimizing solvent artefacts .

Quote Request

Request a Quote for 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.